molecular formula C12H16O B13075398 2-(2,5-Dimethylphenyl)-2-methylpropanal

2-(2,5-Dimethylphenyl)-2-methylpropanal

Cat. No.: B13075398
M. Wt: 176.25 g/mol
InChI Key: DIOXNPOFCRINKI-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)-2-methylpropanal is an organic compound characterized by its aromatic structure and aldehyde functional group. This compound is notable for its applications in various fields, including organic synthesis and industrial chemistry. Its unique structure, featuring a dimethylphenyl group attached to a methylpropanal backbone, makes it a subject of interest for researchers and chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethylphenyl)-2-methylpropanal typically involves the Friedel-Crafts acylation of 2,5-dimethylbenzene with an appropriate acyl chloride, followed by reduction to the corresponding alcohol and subsequent oxidation to the aldehyde. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Dimethylphenyl)-2-methylpropanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4), and halogens (Cl2, Br2).

Major Products Formed:

    Oxidation: 2-(2,5-Dimethylphenyl)-2-methylpropanoic acid.

    Reduction: 2-(2,5-Dimethylphenyl)-2-methylpropanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(2,5-Dimethylphenyl)-2-methylpropanal has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: The compound is utilized in the production of fragrances, flavors, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)-2-methylpropanal involves its interaction with various molecular targets, primarily through its aldehyde functional group. The compound can form Schiff bases with amines, participate in nucleophilic addition reactions, and undergo oxidation-reduction processes. These interactions are crucial in its role as an intermediate in organic synthesis and its potential biological activities.

Comparison with Similar Compounds

    2,5-Dimethylbenzaldehyde: Shares the dimethylphenyl group but lacks the methylpropanal backbone.

    2-Methylpropanal: Contains the aldehyde group but lacks the aromatic ring.

    2-(2,4-Dimethylphenyl)-2-methylpropanal: Similar structure with a different substitution pattern on the aromatic ring.

Uniqueness: 2-(2,5-Dimethylphenyl)-2-methylpropanal is unique due to its specific substitution pattern, which influences its reactivity and applications

Biological Activity

2-(2,5-Dimethylphenyl)-2-methylpropanal, also known as 3-(2,5-dimethylphenyl)-2-methylpropanal, is an organic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant studies, and potential applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C12_{12}H16_{16}O
  • Molecular Weight : 176.26 g/mol
  • CAS Number : 228981

This compound features a dimethylphenyl group attached to a methylpropanal moiety, which may influence its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

  • Covalent Bond Formation : The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity.
  • Receptor Interaction : The structural features may allow the compound to interact with specific receptors involved in signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For example, it has shown cytotoxic effects against MCF-7 breast cancer cells with a GI50_{50} value indicating significant potency.
  • Antimicrobial Properties : The compound has demonstrated antibacterial activity against various strains, suggesting potential applications in treating infections.

Antitumor Activity

A study published in Scientific Reports explored the cytotoxic effects of several compounds similar to this compound. This research highlighted its effectiveness against MCF-7 cells (GI50_{50} = 3.18 ± 0.11 µM) compared to HeLa cells (GI50_{50} = 8.12 ± 0.43 µM), indicating a promising therapeutic profile for breast cancer treatment .

Antimicrobial Effects

Another study investigated the antimicrobial properties of compounds derived from similar structures. The results indicated that derivatives of this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntitumorMCF-7GI50_{50} = 3.18 µM
AntitumorHeLaGI50_{50} = 8.12 µM
AntimicrobialVarious Bacterial StrainsSignificant Inhibition

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-(2,5-dimethylphenyl)-2-methylpropanal

InChI

InChI=1S/C12H16O/c1-9-5-6-10(2)11(7-9)12(3,4)8-13/h5-8H,1-4H3

InChI Key

DIOXNPOFCRINKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)(C)C=O

Origin of Product

United States

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